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Compound of Interest

Compound Name: Ac-Gly-BoroPro

Cat. No.: B560616 Get Quote

Technical Support Center: Ac-Gly-BoroPro
This guide provides troubleshooting advice and answers to frequently asked questions for

researchers using Ac-Gly-BoroPro (also known as Talabostat or PT-100). The focus is on

identifying and mitigating potential off-target effects to ensure the accuracy and reliability of

experimental results.

Frequently Asked Questions (FAQs)
Q1: What is Ac-Gly-BoroPro and what are its primary
targets?
Ac-Gly-BoroPro is a dipeptide boronic acid that acts as a potent, transition-state inhibitor of

certain serine proteases. Its primary target is Fibroblast Activation Protein (FAP), a cell surface

protease involved in extracellular matrix remodeling in environments like tumors and fibrotic

tissues.[1][2][3] It inhibits FAP with a high affinity, exhibiting a Ki (inhibition constant) of

approximately 23 nM.[1][4] The inhibitor was designed based on FAP's substrate preference for

an N-acyl-Gly-Pro motif.

Q2: What are the known off-targets of Ac-Gly-BoroPro?
While designed for FAP, Ac-Gly-BoroPro also inhibits other prolyl peptidases, most notably

members of the Dipeptidyl Peptidase (DPP) family. Key off-targets include DPP4, DPP7, DPP8,

and DPP9. This cross-reactivity is important, as the compound is sometimes referred to by its
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other name, Talabostat, and described as a non-selective DPP inhibitor. Inhibition of DPP8 and

DPP9, in particular, has been linked to immune stimulation and pyroptotic cell death in

monocytes and macrophages.

Q3: What is the selectivity profile of Ac-Gly-BoroPro?
The selectivity of Ac-Gly-BoroPro depends on the concentration used. It shows a clear

preference for FAP over other proteases, but this selectivity diminishes at higher

concentrations. The table below summarizes the inhibitory constants (Ki) and IC50 values

against its primary target and major off-targets.

Table 1: Inhibitory Activity of Ac-Gly-BoroPro Against
Various Proteases

Target Protein
Inhibition Constant
(Ki)

IC50
Selectivity vs. FAP
(by Ki)

FAP 23 ± 3 nM 310 nM, 560 nM 1x (Primary Target)

DPP4 377 ± 18 nM < 4 nM ~16x

DPP8 - 4 nM -

DPP9 - 11 nM -

PREP (POP) - 390 nM -

Note: IC50 and Ki values can vary based on experimental conditions. The significant difference

in reported IC50 values for DPP4 may stem from different assay formats or the use of different

compound names (Ac-Gly-BoroPro vs. Talabostat).

Visualizing Target Context and Selectivity
The following diagrams illustrate the relationship between Ac-Gly-BoroPro and its enzymatic

targets.
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Ac-Gly-BoroPro Target Profile
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Caption: Ac-Gly-BoroPro inhibits its primary target FAP and key off-target DPPs.
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Caption: Relationship between inhibitor concentration and on/off-target effects.
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Problem: I'm observing high levels of cell death, even at
concentrations intended to be selective for FAP.
Q: What could be the cause of this unexpected cytotoxicity?

A: This is a critical observation that may be an off-target effect. While Ac-Gly-BoroPro
(Talabostat) was explored for anti-cancer activity, some of its effects are due to potent inhibition

of Dipeptidyl Peptidases 8 and 9 (DPP8/9). Inhibition of DPP8/9 can trigger pro-caspase-1-

dependent pyroptosis, a highly inflammatory form of programmed cell death, particularly in

monocytes and macrophages. If your experimental system includes these or related cell types,

the observed toxicity could be a direct result of DPP8/9 inhibition rather than FAP inhibition.

Recommended Actions:

Confirm Concentration: Double-check that your working concentration is appropriate for

selective FAP inhibition (ideally <100 nM) and not approaching the potent IC50 values for

DPP8/9 (4-11 nM).

Run a Dose-Response Curve: Perform a cell viability assay (e.g., MTT or LDH release)

across a wide range of Ac-Gly-BoroPro concentrations to determine the precise cytotoxic

concentration (CC50) in your specific cell line.

Use Control Cell Lines: If possible, compare results between FAP-positive/DPP-negative

cells and FAP-negative/DPP-positive cells to decouple the effects.

Review Compound Stability: Ac-Gly-BoroPro can be unstable in solution. Always use

freshly prepared solutions for your experiments to ensure accurate concentration and

activity.
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Workflow: Investigating Unexpected Cytotoxicity

Potential Conclusions
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Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity.

Problem: My results suggest inhibition of other
proteases besides FAP.
Q: How can I confirm if this is a true off-target effect in my system?

A: Given the activity of Ac-Gly-BoroPro against DPP4 and other peptidases, observing effects

not mediated by FAP is possible, especially at concentrations above 100-200 nM. To dissect

these effects, you need to determine the inhibitor's potency against your intended target and

potential off-targets within your specific experimental context.

Recommended Actions:

Perform a Selectivity Assay: Conduct an in vitro enzymatic assay using purified FAP and

your suspected off-target protease (e.g., DPP4). Determine the IC50 value for each enzyme

under identical buffer and substrate conditions. This will provide a direct measure of

selectivity in your hands.
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Use Orthogonal Tools: If available, use a structurally different but highly selective FAP

inhibitor as a control. If the alternative inhibitor recapitulates the FAP-specific effects but not

the confounding results, it strengthens the case for an off-target mechanism for Ac-Gly-
BoroPro.

Consult the Selectivity Table: Compare your working concentration to the known Ki and IC50

values in Table 1. If your concentration is high enough to engage both FAP and other DPPs,

off-target effects are highly probable.

Experimental Protocols
Protocol 1: In Vitro Protease Inhibition Assay (IC50
Determination)
This protocol is a general guideline for determining the IC50 of Ac-Gly-BoroPro against a

protease of interest (e.g., FAP, DPP4) using a fluorogenic substrate.

Materials:

Purified recombinant human FAP or other target protease.

Ac-Gly-BoroPro stock solution (e.g., 10 mM in fresh DMSO).

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

Fluorogenic Substrate (e.g., Ala-Pro-AFC for FAP/DPP4).

96-well black microplate.

Plate reader capable of fluorescence measurement.

Procedure:

Prepare Inhibitor Dilutions: Perform a serial dilution of the Ac-Gly-BoroPro stock solution in

Assay Buffer to create a range of concentrations (e.g., 1 nM to 10 µM). Include a "no

inhibitor" control (buffer only).
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Enzyme Preparation: Dilute the purified enzyme to a final working concentration in Assay

Buffer (e.g., 1.0 nM for FAP).

Assay Reaction:

To each well of the 96-well plate, add 50 µL of the appropriate Ac-Gly-BoroPro dilution or

control.

Add 25 µL of the diluted enzyme solution to each well.

Incubate for 15-30 minutes at room temperature to allow inhibitor-enzyme binding.

Initiate Reaction: Add 25 µL of the fluorogenic substrate (prepared at 4x the final desired

concentration) to each well to start the reaction.

Measure Fluorescence: Immediately place the plate in a plate reader and monitor the

increase in fluorescence (e.g., Ex/Em = 400/505 nm for AFC) over time (kinetic mode).

Data Analysis:

Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear

portion of the kinetic curve.

Normalize the velocities to the "no inhibitor" control (V₀) to get the percent inhibition.

Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assessment via MTT Assay
This protocol measures cell metabolic activity as an indicator of viability after treatment with

Ac-Gly-BoroPro.

Materials:

Cells of interest plated in a 96-well clear plate.

Ac-Gly-BoroPro.
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Complete cell culture medium.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

Procedure:

Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic

growth phase at the time of treatment. Allow cells to adhere overnight.

Compound Treatment: Prepare serial dilutions of Ac-Gly-BoroPro in complete culture

medium. Remove the old medium from the cells and add 100 µL of the diluted compound or

vehicle control.

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72

hours) in a standard cell culture incubator.

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours,

allowing viable cells to convert the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each

well to dissolve the formazan crystals. Mix gently by pipetting.

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells

to calculate the percent viability. Plot percent viability against the log of the inhibitor

concentration to determine the CC50/IC50 value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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